molecular formula C10H9F3O2 B160079 (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 134598-04-2

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B160079
CAS No.: 134598-04-2
M. Wt: 218.17 g/mol
InChI Key: RKCRMVILALALDZ-UHFFFAOYSA-N
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Description

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral oxirane derivative of significant interest in modern medicinal chemistry and drug design. Its core research value lies in its role as a versatile synthetic intermediate, particularly in the development of New Chemical Entities (NCEs). The strategic incorporation of the trifluoromethyl (-CF3) group at the ortho-position of the phenoxy ring is a key design element, as this moiety is known to profoundly influence a compound's pharmacological profile. The introduction of the -CF3 group can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, which are critical parameters in optimizing the efficacy and drug-like properties of potential therapeutics . The (S)-enantiomer provides a specific three-dimensional structure that is essential for achieving selective interactions with biological targets, such as enzymes and receptors. This makes the compound a valuable chiral scaffold for constructing more complex, optically active molecules. The epoxide (oxirane) functional group is a key reactive site, allowing researchers to perform ring-opening reactions with various nucleophiles, thereby enabling the efficient introduction of additional structural complexity and functionality. As such, this compound is principally employed in exploratory synthetic chemistry for the discovery and development of novel bioactive molecules, reflecting the ongoing industrial and academic focus on sophisticated fluorinated building blocks . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRMVILALALDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504571
Record name 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-95-7, 134598-04-2
Record name 2-[[2-(Trifluoromethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely employed method involves the nucleophilic substitution of 2-(trifluoromethyl)phenol with epichlorohydrin. Under basic conditions, the phenoxide ion attacks the less hindered carbon of epichlorohydrin, forming the ether linkage and subsequently closing the epoxide ring via intramolecular displacement of chloride.

Reaction Scheme :

2-(Trifluoromethyl)phenol+EpichlorohydrinNaOH(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane+NaCl+H2O\text{2-(Trifluoromethyl)phenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

Optimized Parameters :

  • Temperature : 60–80°C

  • Base : Aqueous NaOH (10–20% w/v)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Yield : 65–75% (racemic mixture)

Stereochemical Challenges

The reaction typically produces a racemic mixture due to the planar sp² hybridization of the intermediate oxonium ion. To isolate the (S)-enantiomer, post-synthetic resolution methods such as chiral chromatography or enzymatic kinetic resolution are necessary.

Asymmetric Epoxidation via Chiral Catalysts

Jacobsen-Katsuki Epoxidation

For enantioselective synthesis, the Jacobsen-Katsuki epoxidation protocol can be adapted. This method employs a manganese-salen complex to induce asymmetry during epoxide formation from the corresponding allyl alcohol precursor.

Reaction Pathway :

  • Synthesis of Allylic Alcohol :

    2-(Trifluoromethyl)phenolAllylationAllyl 2-(trifluoromethyl)phenyl ether\text{2-(Trifluoromethyl)phenol} \xrightarrow{\text{Allylation}} \text{Allyl 2-(trifluoromethyl)phenyl ether}
  • Epoxidation :

    Allyl etherCH2Cl2,20CMn-salen catalyst, NaOClThis compound\text{Allyl ether} \xrightarrow[\text{CH}_2\text{Cl}_2, -20^\circ \text{C}]{\text{Mn-salen catalyst, NaOCl}} \text{this compound}

Performance Metrics :

ParameterValue
Enantiomeric Excess88–92%
Yield50–60%
Catalyst Loading5 mol%

Shi Epoxidation

The Shi epoxidation, utilizing an oxazaborolidine catalyst, offers an alternative for asymmetric synthesis. This method is particularly effective for trans-disubstituted epoxides but requires precise control over reaction conditions.

Enzymatic Resolution of Racemates

Lipase-Catalyzed Hydrolysis

Racemic 2-((2-(trifluoromethyl)phenoxy)methyl)oxirane can be resolved using lipases such as Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one enantiomer of the epoxide, yielding a diol and leaving the desired (S)-enantiomer intact.

Procedure :

  • Substrate Preparation : Racemic epoxide in tert-butyl methyl ether.

  • Enzymatic Reaction : CAL-B (10 mg/mL), phosphate buffer (pH 7.0), 30°C, 24 h.

  • Isolation : Column chromatography to separate (S)-epoxide from diol.

Outcomes :

  • Enantiomeric Excess : >99%

  • Yield : 40–45% (theoretical maximum 50%)

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance throughput and reduce costs, continuous flow systems are employed. These reactors minimize side reactions through precise temperature and residence time control.

Key Advantages :

  • Throughput : 1–5 kg/day

  • Purity : >98% (HPLC)

  • Solvent Recovery : 90–95% via in-line distillation

Green Chemistry Innovations

Recent advancements emphasize solvent-free epoxidation using mechanochemical methods. Ball milling 2-(trifluoromethyl)phenol and epichlorohydrin with K₂CO₃ yields the epoxide in 70% yield with 85% enantiomeric excess.

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Efficiency
Nucleophilic Substitution65–750 (Racemic)HighLow
Jacobsen-Katsuki50–6088–92ModerateHigh
Enzymatic Resolution40–45>99LowModerate
Continuous Flow70–800 (Racemic)Very HighModerate

Case Study: Microwave-Assisted Synthesis

A protocol adapted from the Royal Society of Chemistry’s Hf-PCN-222 synthesis involves microwave irradiation to accelerate the nucleophilic substitution step.

Procedure :

  • Combine 2-(trifluoromethyl)phenol (1.0 equiv), epichlorohydrin (1.2 equiv), and NaOH (1.5 equiv) in DMF.

  • Irradiate at 100°C for 10 min (microwave, 300 W).

  • Purify via flash chromatography (hexane/ethyl acetate).

Results :

  • Yield : 78%

  • Reaction Time : 10 min (vs. 12 h conventional)

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Oxidation: Often performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Yields various substituted alcohols, ethers, or amines.

    Reduction: Produces the corresponding diol.

    Oxidation: Results in more highly oxidized compounds, potentially including carboxylic acids or ketones.

Scientific Research Applications

Chemistry

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane serves as a vital building block in organic synthesis. Its epoxide structure allows for the formation of diverse derivatives through ring-opening reactions with nucleophiles. This property is particularly useful in synthesizing complex molecules in medicinal chemistry and materials science.

Biology

Research has indicated that this compound interacts with biological molecules, potentially influencing enzyme activity and cellular pathways. Its reactivity as an epoxide makes it a candidate for studying biochemical interactions, including those involving proteins and nucleic acids.

Medicine

The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making this compound a promising candidate in drug development. Its potential applications include:

  • Anticancer Agents : Investigations are ongoing into its efficacy against various cancer cell lines, leveraging its ability to form covalent bonds with target proteins.
  • Metabolic Disorders : The compound's unique electronic properties may allow for the design of drugs targeting specific metabolic pathways.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its high reactivity and stability make it suitable for formulating advanced materials used in coatings and adhesives.

Anticancer Research

Initial studies have explored the compound's potential as an anticancer agent. The trifluoromethyl group may enhance binding affinity to cancer-related targets, leading to improved therapeutic outcomes.

Drug Development

The compound's ability to modify metabolic pathways positions it as a candidate for developing drugs aimed at treating metabolic disorders. Ongoing research focuses on optimizing its structure for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its high reactivity due to the strained epoxide ring. This allows it to readily react with nucleophiles, leading to ring-opening reactions. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly impact electronic and steric properties. Selected examples:

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound Applications/Notes References
2-[4-(Trifluoromethyl)phenyl]oxirane -CF₃ at para position C₉H₇F₃O Smaller size; lacks phenoxymethyl linkage Research reagent
(S)-2-((2-chloro-phenoxy)methyl)oxirane -Cl at ortho position C₉H₉ClO₂ Chlorine substituent (electron-withdrawing) Catalogued rare chemical
2-((4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenoxy)methyl)oxirane -NO₂ and -CF₃ at meta/para C₁₆H₁₁F₃NO₅ Additional nitro group enhances reactivity Anticancer research intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase electrophilicity of the epoxide ring, favoring nucleophilic attack .
  • Steric hindrance from ortho-substituted groups (e.g., -CF₃ in the target compound) may slow reaction kinetics compared to para-substituted analogs .

Stereochemical Variations

Chirality at the oxirane ring or adjacent carbons affects biological activity and synthetic utility:

Compound Name Configuration Molecular Formula Key Differences vs. Target Compound Applications/Notes References
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane R-configuration C₉H₇F₃O Mirror-image stereochemistry; altered enantioselectivity Chiral building block
(S)-2-((S)-1-azido-2-phenylethyl)oxirane S,S-configuration C₁₀H₁₁N₃O Azido group introduces click chemistry potential Specialty synthesis

Key Observations :

  • Enantiomers (e.g., R vs. S) may exhibit divergent biological activities or catalytic behaviors in asymmetric synthesis .
  • Functional groups like azides expand utility in bioorthogonal chemistry .

Functional Group Variations

Modifications to the linker or epoxide-adjacent groups alter reactivity and applications:

Compound Name Functional Group Molecular Formula Key Differences vs. Target Compound Applications/Notes References
2-{[2-(trifluoromethyl)phenyl]methyl}oxirane Benzyl linker (-CH₂-) C₁₀H₉F₃O Reduced oxygen content; altered lipophilicity Liquid-phase synthesis intermediate
2-[[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane Ether-isopropoxy linker C₁₆H₂₂O₄ Extended alkoxy chain enhances flexibility Bisoprolol impurity

Key Observations :

  • Ether linkers (e.g., in bisoprolol impurities) improve solubility in polar solvents .
  • Benzyl-linked analogs (e.g., ) may exhibit higher thermal stability due to reduced polarity .

Reactivity Trends

  • Ring-opening reactions (e.g., nucleophilic attack by amines, alcohols) are influenced by substituents. Electron-withdrawing groups (e.g., -CF₃) accelerate reactions with nucleophiles .
  • Steric hindrance from ortho-substituents may require harsher conditions for epoxide activation .

Biological Activity

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane, commonly referred to as a trifluoromethyl-substituted epoxide, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly relevant in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₀H₉F₃O₂
  • Molecular Weight : 218.17 g/mol

The presence of the oxirane (epoxide) ring contributes to its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Modification : The epoxide ring can undergo nucleophilic attack by amino acids in enzyme active sites, leading to covalent modification and inhibition of enzyme activity.
  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets .
  • Selective Targeting : The structural features allow for selective binding to specific receptors or enzymes, enhancing its efficacy as a bioactive agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it was found to inhibit the growth of Gram-positive bacteria at concentrations lower than those required for similar compounds without the trifluoromethyl group .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways . Notably, it has been compared favorably with established anticancer agents in terms of potency.

Case Studies

  • Study on Enzyme Inhibition :
    A study conducted on the inhibition of a specific enzyme involved in cancer metabolism revealed that this compound exhibited a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating high potency compared to traditional inhibitors .
  • Antiviral Activity :
    Another investigation assessed the antiviral efficacy of this compound against hepatitis C virus (HCV). Results showed that it significantly reduced viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
FluoxetineTrifluoromethyl groupAntidepressant properties
2-(Phenoxy)methyl oxiraneLacks trifluoromethyl groupLower lipophilicity
3-(Trifluoromethyl)phenyl oxiraneSimilar trifluoromethyl groupDifferent reactivity patterns

This table highlights how structural variations influence biological activity, underscoring the significance of the trifluoromethyl group in enhancing pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare enantiomerically pure (S)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane?

  • Methodological Answer : Enantioselective synthesis typically involves epoxide formation via Sharpless or Jacobsen epoxidation, with stereochemical control achieved using chiral catalysts. For example, trifluoromethylphenol derivatives are reacted with epichlorohydrin analogs under basic conditions, followed by chromatographic purification (e.g., chiral HPLC) to isolate the (S)-enantiomer. Evidence from related oxirane syntheses highlights the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent and titanium-isopropoxide complexes for stereocontrol .
  • Key Considerations : Monitor reaction kinetics to avoid racemization; confirm enantiopurity via polarimetry or chiral chromatography.

Q. How is NMR spectroscopy utilized to characterize the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹⁹F NMR are critical for structural confirmation. For instance, the trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR. In ¹H NMR, the oxirane methylene protons (CH₂-O) exhibit splitting patterns (e.g., doublets or triplets) due to coupling with adjacent protons and fluorine atoms. Integration ratios verify stoichiometry, while 2D NMR (e.g., COSY, HSQC) resolves complex splitting from the phenoxy and oxirane moieties .
  • Example : A related compound, 3-(3’-benzyloxy-2’-hydroxy-1’-phenylpropyl-1’-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol, showed distinct doublets (²JHF = 47 Hz) for fluorinated protons .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to epoxide ring-opening under acidic/basic conditions. Store under argon at –20°C in anhydrous solvents (e.g., THF, DCM). Stability tests under varying pH and temperature (e.g., TGA/DSC) reveal decomposition above 80°C, releasing CO and CO₂ .
  • Safety Note : Highly flammable (GHS H225) and toxic (H301, H311); use explosion-proof freezers and inert-atmosphere gloveboxes .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements across different analytical methods?

  • Methodological Answer : Cross-validate ee using complementary techniques:

  • Chiral HPLC : Compare retention times with racemic standards.
  • NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting in ¹H/¹⁹F NMR.
  • Circular Dichroism (CD) : Correlate Cotton effects with known stereochemistry.
    • Case Study : For α-chiral amines, a combination of Marfey’s reagent derivatization and LC-MS resolved discrepancies between HPLC and polarimetry .

Q. What mechanistic insights explain the electronic effects of the trifluoromethylphenoxy group on epoxide reactivity?

  • Methodological Answer : The electron-withdrawing CF₃ group stabilizes the oxirane ring via inductive effects, reducing electrophilicity. Computational studies (DFT) show decreased LUMO energy at the epoxide oxygen, slowing nucleophilic attack. Experimental validation involves comparing reaction rates with non-fluorinated analogs in SN2 ring-opening reactions (e.g., using NaSH or Grignard reagents) .
  • Advanced Technique : Isotopic labeling (¹⁸O) tracks oxygen migration during acid-catalyzed ring-opening.

Q. How can comparative studies with structural analogs improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Design analogs with variations in:

  • Substituent Position : Compare 2-, 3-, and 4-trifluoromethylphenoxy derivatives.
  • Oxirane Configuration : (S)- vs. (R)-enantiomers in catalytic asymmetric reactions.
  • Functional Groups : Replace oxirane with thiirane or aziridine to assess ring stability.
    • Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with reactivity/biological activity. A study on fluorinated oxiranes demonstrated a linear free-energy relationship (LFER) between σₚ and reaction rates with nucleophiles .

Key Research Challenges

  • Stereochemical Integrity : Racemization during prolonged storage or under catalytic conditions.
  • Toxicity Mitigation : Design derivatives with reduced acute toxicity (H335) while retaining reactivity.
  • Scale-Up Limitations : Low yields in multi-step enantioselective syntheses; explore flow chemistry for improved efficiency.

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